molecular formula C17H19NO3S2 B2690194 3-(benzylsulfonyl)-N-(4-(methylthio)phenyl)propanamide CAS No. 923449-05-2

3-(benzylsulfonyl)-N-(4-(methylthio)phenyl)propanamide

Cat. No.: B2690194
CAS No.: 923449-05-2
M. Wt: 349.46
InChI Key: QHRFYZOSJPWWLT-UHFFFAOYSA-N
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Description

3-(Benzylsulfonyl)-N-(4-(methylthio)phenyl)propanamide is a sulfonamide derivative characterized by a propanamide backbone substituted with a benzylsulfonyl group at the C3 position and a 4-(methylthio)phenyl moiety at the N-terminal.

Properties

IUPAC Name

3-benzylsulfonyl-N-(4-methylsulfanylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S2/c1-22-16-9-7-15(8-10-16)18-17(19)11-12-23(20,21)13-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRFYZOSJPWWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfonyl)-N-(4-(methylthio)phenyl)propanamide typically involves the reaction of benzylsulfonyl chloride with N-(4-(methylthio)phenyl)propanamide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(benzylsulfonyl)-N-(4-(methylthio)phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzylsulfonyl group can be reduced to a benzylthiol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzylsulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Benzylthiol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

3-(benzylsulfonyl)-N-(4-(methylthio)phenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(benzylsulfonyl)-N-(4-(methylthio)phenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The methylthio group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural similarities with 3-(benzylsulfonyl)-N-(4-(methylthio)phenyl)propanamide, differing primarily in substituents on the propanamide core or aryl groups:

Compound Name Substituents Key Structural Differences References
3-Phenylsulfanyl-N-(4-piperidin-1-ylsulfonylphenyl)propanamide - C3: Phenylsulfanyl
- N-Terminal: Piperidin-1-ylsulfonylphenyl
Replaces benzylsulfonyl with phenylsulfanyl and piperidine sulfonyl group. Reduced steric bulk compared to benzylsulfonyl.
3-((4-Chlorophenyl)sulfanyl)-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}propanamide - C3: 4-Chlorophenylsulfanyl
- N-Terminal: Dimethylphenylsulfamoylphenyl
Chlorine atom introduces electronegativity; dimethylphenyl sulfamoyl group alters solubility and hydrogen-bonding capacity.
3-(Methylthio)-2-(p-tolyl)-N-(3-(trifluoromethoxy)phenyl)propanamide - C2: p-Tolyl
- C3: Methylthio
- N-Terminal: Trifluoromethoxyphenyl
Additional methyl group at C2; trifluoromethoxy substituent enhances lipophilicity.
N-[4-(Benzothiazol-2-yl)phenyl]-3-(4-nitroimidazole-1-yl)propanamide - C3: Nitroimidazole
- N-Terminal: Benzothiazolylphenyl
Nitroimidazole introduces potential redox activity; benzothiazole enhances π-π stacking interactions.

Physical and Spectroscopic Properties

  • Melting Points :
    • Benzylsulfonyl derivatives (e.g., 3-(Methylthio)-N-(3-(trifluoromethoxy)phenyl)propanamide ): Melting points range from 84–127°C, influenced by aryl substituent polarity .
    • Piperidin-1-ylsulfonyl analogs: Higher melting points (e.g., 126–127°C) due to crystalline packing from rigid piperidine rings .
  • Spectroscopic Data :
    • 1H NMR : Benzylsulfonyl protons resonate at δ 3.5–4.0 ppm (sulfonyl-CH2), while methylthio groups appear as singlets near δ 2.5 ppm .
    • 19F NMR : Trifluoromethoxy or trifluoromethyl analogs (e.g., compound 5b in ) show distinct signals at δ -67.5 ppm .

Biological Activity

3-(Benzylsulfonyl)-N-(4-(methylthio)phenyl)propanamide is an organic compound characterized by the presence of both benzylsulfonyl and methylthio groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H19NO3S2
  • CAS Number : 923449-05-2

The compound's structure allows it to engage in various chemical reactions, enhancing its potential applications in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The benzylsulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The methylthio group may enhance the compound's binding affinity and specificity, contributing to its overall biological efficacy.

Anticancer Potential

The compound has also been explored for its potential anticancer properties. Studies have indicated that benzylsulfonamide derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Further research is needed to elucidate the specific pathways affected by this compound.

Enzyme Inhibition Studies

Preliminary studies suggest that this compound may act as an enzyme inhibitor. Its structural components allow it to interact with key enzymes involved in metabolic pathways. For instance, sulfonamides are known to inhibit dihydropteroate synthase, an essential enzyme in bacterial folate synthesis. Similar mechanisms could be hypothesized for this compound.

Case Studies and Research Findings

  • Anticonvulsant Activity : Related compounds have shown anticonvulsant effects in animal models. For instance, N'-benzyl derivatives have been reported to possess significant activities in maximal electroshock seizure models, indicating a potential neuroprotective role that could be explored for the target compound.
  • Structure-Activity Relationship (SAR) : Research on similar compounds has provided insights into how modifications at various positions affect biological activity. For example, substituents on the benzene ring can dramatically alter potency, suggesting that systematic variations of the methylthio or benzylsulfonyl groups could optimize activity.
  • Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of this compound to various protein targets. These studies help identify critical interactions that may enhance or inhibit biological activity.

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